Product packaging for Fmoc-Sec(Trt)-OH(Cat. No.:)

Fmoc-Sec(Trt)-OH

Cat. No.: B15131176
M. Wt: 632.6 g/mol
InChI Key: BNOGRCVLEKLKJK-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Sec(Trt)-OH (N-fluorenylmethoxycarbonyl-S-trityl-L-selenocysteine) is a specialized, protected amino acid derivative designed for the incorporation of selenocysteine (Sec) into peptides via solid-phase peptide synthesis (SPPS) . Selenocysteine, often referred to as the 21st amino acid, features a selenium-containing selenol group in its side chain, which confers unique redox properties and enhanced nucleophilicity compared to its sulfur-containing cysteine analog . The core value of this compound lies in its trityl (Trt) protecting group, which is acid-labile and can be cleanly removed under standard trifluoroacetic acid (TFA) cleavage conditions, aligning with modern Fmoc SPPS workflows and eliminating the need for harsh deprotection reagents required by traditional Sec protecting groups . In practice, this building block is used to synthesize selenocysteine-containing peptides and selenoproteins, which are crucial for studying various biological processes such as redox signaling and antioxidant defense . During peptide synthesis, the Trt group stabilizes the reactive selenol, preventing unwanted oxidation or side reactions. Upon TFA cleavage from the resin, the sidechain is deprotected, and peptides containing a single Sec residue typically oxidize to form stable diselenide-bridged dimers, while peptides with two Sec residues form intramolecular diselenide bonds . Researchers value this compound for applications in chemistry, biology, and medicine, including the development of peptide-based drugs and tools for investigating the role of selenium in cellular processes . Compared to the similar Fmoc-Sec(Xan)-OH, the trityl-protected derivative is synthetically accessible but requires storage at -20°C to prevent slow detritylation over time . Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H31NO4Se B15131176 Fmoc-Sec(Trt)-OH

Properties

Molecular Formula

C37H31NO4Se

Molecular Weight

632.6 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylselanylpropanoic acid

InChI

InChI=1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1

InChI Key

BNOGRCVLEKLKJK-UMSFTDKQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Sec(Trt)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The Fmoc group is then removed using piperidine, and the next amino acid is coupled to the growing peptide chain. This process is repeated until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of solid-phase synthesis allows for the easy separation of intermediates and final products from soluble reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Sec(Trt)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include selenocysteine derivatives with various protecting groups or functional groups, depending on the specific reaction conditions .

Scientific Research Applications

Chemistry

Fmoc-Sec(Trt)-OH is widely used in peptide synthesis, particularly in the synthesis of selenoproteins. Selenoproteins are proteins that contain selenocysteine and play important roles in various biological processes .

Biology

In biological research, this compound is used to study the role of selenocysteine in proteins and enzymes. It is also used to investigate the effects of selenium on cellular processes and to develop selenium-based therapeutics .

Medicine

In medicine, this compound is used to develop peptide-based drugs and therapies. Selenocysteine-containing peptides have shown potential in treating various diseases, including cancer and cardiovascular diseases .

Industry

In the industrial sector, this compound is used in the production of selenoproteins for nutritional supplements and functional foods. It is also used in the development of biosensors and other analytical tools .

Mechanism of Action

The mechanism of action of Fmoc-Sec(Trt)-OH involves the incorporation of selenocysteine into peptides and proteins. The presence of selenium in selenocysteine allows these proteins to participate in redox reactions and other biochemical processes that are not possible with other amino acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmoc-Sec(Trt)-OH vs. Fmoc-Sec(Xan)-OH

Property This compound Fmoc-Sec(Xan)-OH
Protecting Group Trityl (Trt) Xanthenyl (Xan)
Deprotection TFA (96% with TIS/H₂O) TFA (96% with TIS/H₂O)
Stability Degrades slowly at >-20°C Bench-stable at RT (>1 month)
Synthetic Yield 87% 85%
Side Reactions Minor dHA/Se-OAc adducts in peptides Minimal adducts observed
Applications Single/double Sec-containing peptides Preferred for multi-Sec sequences
  • Key Findings: Both derivatives enable TFA-driven deprotection, avoiding toxic reagents (e.g., β-mercaptoethanol) . Fmoc-Sec(Xan)-OH exhibits superior shelf stability, making it more practical for routine use . Trityl derivatives may form dehydroalanine (dHA) and Se-OAc adducts during peptide elongation due to partial selenium oxidation, especially in sequences with N-terminal Arg residues .

This compound vs. Traditional Sec Derivatives

Compound Protecting Group Deprotection Method Challenges
Fmoc-Sec(Mob)-OH p-Methoxybenzyl HF/Scavengers Toxic reagents; incompatibility with Fmoc SPPS
Fmoc-Sec(Bzl)-OH Benzyl Na/NH₃ Harsh conditions; low yield (10%)
This compound Trityl TFA (standard protocol) Requires cold storage (-20°C)
  • Advantages of Trt/Xan Derivatives :
    • Compatibility with automated SPPS due to TFA-labile protection.
    • Minimal deselenization (<5% in MMP3-I and Grx 10–17 models) compared to Mob derivatives, which showed high selenium loss under piperidine treatment .

Comparison with Sulfur Analog: Fmoc-Cys(Trt)-OH

Property This compound Fmoc-Cys(Trt)-OH
Element Selenium (Se) Sulfur (S)
Redox Potential Higher Lower
Side-Chain pKa ~5.2 (SeH) ~8.3 (SH)
Oxidation Products Diselenides (R-Se-Se-R) Disulfides (R-S-S-R)
Peptide Stability Prone to dHA formation Stable under basic conditions
  • Functional Implications :
    • Selenium’s lower pKa enhances nucleophilicity, accelerating diselenide bond formation in peptides .
    • Sec-containing peptides require stricter oxygen exclusion during synthesis to prevent premature oxidation .

Biological Activity

Fmoc-Sec(Trt)-OH, a derivative of selenocysteine, is increasingly recognized for its potential in various biological applications, particularly in peptide synthesis and medicinal chemistry. This article delves into its biological activity, synthesis methods, and practical applications, supported by research findings and case studies.

Overview of this compound

This compound is a protected form of selenocysteine that incorporates a trityl (Trt) protecting group on the side chain. This compound is instrumental in solid-phase peptide synthesis (SPPS), where it serves as a building block for peptides containing selenocysteine residues. The use of Fmoc (9-fluorenylmethoxycarbonyl) as a protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of selenocysteine into peptides without compromising their biological activity.

Synthesis and Stability

The synthesis of this compound involves several steps, typically starting from bis-Fmoc selenocystine. The process includes the introduction of the Trt group through reaction with trityl chloride in dichloromethane, followed by purification to yield the final product. Research indicates that this compound exhibits stability under specific conditions but may detritylate slowly if not stored properly (at -20 °C) .

Table 1: Comparison of Synthesis Methods for Fmoc-Sec Derivatives

Compound Synthesis Method Stability Deprotection Behavior
This compoundTrityl chloride reactionDetritylates slowlyForms diselenide dimers upon TFA cleavage
Fmoc-Sec(Xan)-OHOne-pot reduction methodBench-stableIsolated as intramolecular diselenides

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis. Peptides synthesized with this compound have shown promising results in various assays, particularly in cancer research and antimicrobial studies.

  • Peptide Synthesis and Functionality : this compound has been successfully incorporated into peptides that demonstrate enhanced biological activities compared to their cysteine counterparts. For instance, peptides containing selenocysteine have been associated with improved antioxidant properties and greater stability against oxidative stress .
  • Case Studies :
    • A study evaluated the incorporation of this compound into cyclic peptides, revealing that these peptides exhibited significant cytotoxic effects against cancer cell lines. The presence of selenocysteine was crucial for enhancing the peptides' efficacy .
    • Another investigation focused on antimicrobial peptides synthesized using this compound, which showed increased potency against various bacterial strains compared to traditional peptide structures lacking selenoamino acids .

Research Findings

Research indicates that the biological activity of peptides incorporating this compound is influenced by their structural conformation and the presence of disulfide bonds formed during synthesis. The following findings highlight key insights from recent studies:

  • Cytotoxicity Assays : Peptides containing this compound demonstrated enhanced cytotoxicity against drug-resistant cancer cell lines, outperforming standard treatments in certain cases .
  • Antioxidant Activity : Seleno-containing peptides exhibited superior antioxidant properties, which are beneficial in reducing oxidative damage in cellular models .

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